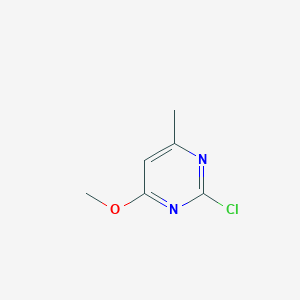
2-Chloro-4-methoxy-6-methylpyrimidine
Cat. No. B1589901
M. Wt: 158.58 g/mol
InChI Key: HBGCZKKCKKDPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04849424
Procedure details


In anhydrous tetrahydrofuran, 159 mg of 2-chloro-4-methoxy-6-methylpyrimidine was substituted with 68 mg of pyrazole. The reaction mixture was treated according to the procedure of Example 5 to yield 103 mg of 4-methoxy-6-methyl-2-(1-pyrazolyl)pyrimidine, and recrystallized from n-hexane to give a compound having a melting point of 52.5°-53° C.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([CH3:10])[N:3]=1.[NH:11]1[CH:15]=[CH:14][CH:13]=[N:12]1>O1CCCC1>[CH3:9][O:8][C:6]1[CH:5]=[C:4]([CH3:10])[N:3]=[C:2]([N:11]2[CH:15]=[CH:14][CH:13]=[N:12]2)[N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
159 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)OC)C
|
Step Two
|
Name
|
|
|
Quantity
|
68 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was treated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC(=NC(=C1)C)N1N=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 103 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
